molecular formula C7H6BrNO2 B1337247 5-Bromo-4-methylnicotinic acid CAS No. 677702-58-8

5-Bromo-4-methylnicotinic acid

Cat. No. B1337247
M. Wt: 216.03 g/mol
InChI Key: RLENEIYXKWSGEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Bromo-4-methylnicotinic acid is C7H6BrNO2 . Its molecular weight is 216.03 .


Physical And Chemical Properties Analysis

5-Bromo-4-methylnicotinic acid is a solid at room temperature . The storage temperature is recommended to be in a dry, room temperature environment .

Scientific Research Applications

Synthesis of Novel Compounds

5-Bromo-4-methylnicotinic acid serves as a pivotal intermediate in the synthesis of a variety of compounds with potential pharmaceutical applications. For instance, it has been used in the efficient synthesis of rupatadine, showcasing its utility in the production of complex molecules. This process is noted for its simplicity, efficiency, and environmental friendliness, underscoring the compound's significance in green chemistry (Guo, Lu, & Wang, 2015).

Electrocatalytic Synthesis

In electrochemistry, 5-Bromo-4-methylnicotinic acid plays a crucial role in the electrosynthesis of 6-aminonicotinic acid. This process involves the electrochemical reduction of halides in the presence of carbon dioxide, demonstrating the compound's utility in innovative synthesis techniques. Such applications highlight the potential for sustainable chemical processes that leverage electrocatalysis for the synthesis of valuable chemical products (Gennaro et al., 2004).

Suzuki Cross-Coupling Reactions

The compound is instrumental in the development of new pyridine derivatives through Suzuki cross-coupling reactions. This application not only illustrates its role in creating novel molecular structures but also its impact on advancing materials science, potentially leading to materials with unique optical and electronic properties. Such derivatives have been explored for their potential in various biological activities, indicating the broad applicability of 5-Bromo-4-methylnicotinic acid in both chemical synthesis and biomedical research (Ahmad et al., 2017).

Safety And Hazards

The safety data sheet for 5-Bromo-4-methylnicotinic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

5-bromo-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLENEIYXKWSGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427647
Record name 5-BROMO-4-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylnicotinic acid

CAS RN

677702-58-8
Record name 5-BROMO-4-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-, 5-bromo-, 4-methyl-, 3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under argon, a solution of 3,5-dibromo-4-methylpyridine (intermediate 10.1, 2.51 g, 10 mmol) in anhydrous THF (100 ml) is reacted at a temperature of −100° C. with a solution of n-butyllithium in hexane (1.6N, 6.5 ml). The reaction mixture is stirred for 15 min and then dry ice is added. The temperature is kept for 15 min at −85° C., for 1 h 30 min at −78° C. and for 2 h at room temperature. Water is added. The solvents are evaporated under vacuum and the residue is purified, eluting on diol grafted silica with MeOH.
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2.51 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Martin, JD Aebi, B Hornsperger… - Journal of medicinal …, 2015 - ACS Publications
… Esterification of commercially available 5-bromo-4-methylnicotinic acid (12) with ethanol under EDCI/DMAP activation provided ethyl ester 13. Deprotonation of the methyl group with …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk

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